N6-Methyladenine

Insulin Secretion Phosphodiesterase Inhibition Islet Biology

Epigenetic researchers require position-specific methylated adenines-substituting isomers like 3-MA or nucleoside forms produces divergent biological outcomes. N6-Methyladenine (CAS 443-72-1) is the correct N6-methylated free adenine base, validated across key applications: • DNA Studies: Inhibits human DNA polymerase ι; enables restriction enzyme protection profiling; thermally destabilizes DNA duplexes vs. 5-methylcytosine stabilization. • Insulin Secretion: 3-4 fold potentiation of glucose-induced insulin release via pan-PDE inhibition-an activity absent in 1-MA and 7-MA isomers. • Antiviral Design: Core scaffold for adenosine mimetic nsp14 N7-MTase inhibitors achieving subnanomolar IC50 with selectivity over human methyltransferases.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 443-72-1
Cat. No. B055543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenine
CAS443-72-1
Synonyms6-(Methylamino)purine;  6-(N-Methylamino)purine;  6-MAP;  6-Methyladenine;  6-Mono(methylamino)purine;  6-N-Methyladenine;  N-Methyl-6-aminopurine;  N-Methyl-9H-purin-6-amine;  N6-Methyladenine;  N6-Methylaminopurine;  N6-Monomethyladenine;  NSC 11580
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11)
InChIKeyCKOMXBHMKXXTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility1.18 mg/mL at 20 °C

N6-Methyladenine: Key Characteristics


N6-Methyladenine (6-methyladenine, N6-MA) is a monomethylated purine base of adenine at the exocyclic N6 amino group, with the molecular formula C6H7N5 and a molecular weight of 149.16 g/mol. It is a naturally occurring epigenetic DNA modification widely present in prokaryotes, protists, and plants, where it functions in distinguishing host DNA from exogenous DNA and regulates DNA replication, transcription, mismatch repair, and chromosome replication. [1] In eukaryotic research, N6-Methyladenine is increasingly recognized as an important epigenetic mark in nucleic acid regulation. [2]

Why N6-Methyladenine Is Not Interchangeable


Methylated adenine derivatives exhibit distinct biological activities and physicochemical properties despite sharing a common purine scaffold. The position of the methyl group (N1, N3, N6, N7, N9) dramatically alters target engagement, enzyme inhibition profiles, and downstream cellular effects. For instance, 3-methyladenine (3-MA) is a widely used PI3K inhibitor and autophagy modulator, while N6-methyladenine (N6-MA) and 9-methyladenine (9-MA) demonstrate entirely different functional signatures, such as potentiating glucose-induced insulin secretion via phosphodiesterase inhibition, an activity absent in 1- and 7-methyladenine isomers. [1] Furthermore, the presence of the ribose sugar (as in N6-methyladenosine) changes substrate recognition by demethylases like FTO and ALKBH5 compared to the free base N6-methyladenine. [2] Even in applications as simple as thermal stability assays, N6-methyladenine exerts a destabilizing effect on DNA duplexes, opposite to the stabilizing effect of 5-methylcytosine. [3] Generic substitution without verifying the specific methylation position and nucleoside context risks experimental failure and misinterpretation of results.

N6-Methyladenine: Comparative Evidence


Insulin Secretion: Comparing Methyladenine Isomers

In isolated rat pancreatic islets, N6-methyladenine (N6-MA) potentiated glucose-induced insulin secretion by 3-4 fold relative to control (p ≤ 0.05), comparable to the effects of 3-methyladenine (3-MA) and 9-methyladenine (9-MA). In contrast, 1-methyladenine (1-MA) and 7-methyladenine (7-MA) showed no significant potentiation. [1] This activity is attributed to pan-phosphodiesterase (PDE) inhibition, a mechanism distinct from the PI3K/mTOR modulation of 3-MA. [1]

Insulin Secretion Phosphodiesterase Inhibition Islet Biology

DNA Thermal Stability: m6A vs. 5mC

High-resolution melting (HRM) analysis revealed that DNA containing N6-methyladenine (m6A) exhibits reduced thermal stability compared to unmodified DNA, while 5-methylcytosine (5mC) increases stability. Specifically, the presence of m6A lowers the melting temperature (Tm) of double-stranded DNA, whereas 5mC raises it. [1] The divergent thermal profiles are sufficiently distinct to enable HRM-based discrimination between sequence-identical DNA strands differing only in the type of base modification. [1]

DNA Thermobiology Epigenetics High Resolution Melting

DNA Polymerase ι Inhibition by m6A

The presence of N6-methyladenine (6mA) on the DNA template significantly inhibits replication by human DNA polymerase ι (hPol ι). Pre-steady-state kinetic analysis revealed that 6mA primarily reduces the burst incorporation rate (kpol) for dTTP opposite 6mA and slightly increases the dissociation constant (Kd,dTTP), leading to reduced overall incorporation efficiency (kpol/Kd,dTTP). [1] This inhibitory effect is distinct from that of hypoxanthine (Hyp), an intermediate of 6mA, which increases Kd,dCTP without affecting kpol. [1]

DNA Replication Polymerase Fidelity Epigenetic Inhibition

nsp14 Methyltransferase Inhibitor Selectivity

In a structure-guided optimization campaign, adenosine mimetics were modified by replacing the adenine moiety with hypoxanthine, N6-methyladenine, or C7-substituted 7-deazaadenine. Compounds bearing N6-methyladenine contributed to a series of selective inhibitors of SARS-CoV-2 nsp14 N7-methyltransferase, with one derivative achieving subnanomolar IC50 and seven others showing single-digit nanomolar IC50 values. [1] The N6-methyl modification influences binding orientation and selectivity over the cognate human N7-MTase. [1]

Antiviral Drug Discovery Coronavirus Methyltransferase Inhibition

DNA Methyltransferase Specificity: m6A vs. 5mC

The PaeR7 restriction endonuclease and its cognate methyltransferase exhibit distinct kinetic preferences for substrates containing N6-methyladenine (m6A) versus 5-methylcytosine (m5C). Kinetic analysis (Km, kcat, Ki) indicates that fully or hemi-m6A-methylated PaeR7 sites in the murine genome are completely protected from cleavage, whereas m5C methylation does not confer the same level of protection. [1] This reflects the specific recognition of m6A by the PaeR7 methyltransferase and its impact on restriction enzyme activity. [1]

Restriction-Modification Systems DNA Methyltransferases Enzyme Specificity

Solubility in Common Solvents

N6-Methyladenine exhibits moderate solubility in organic solvents: 20 mg/mL in DMSO (with ultrasonication, warming, heating to 60°C), 2 mg/mL in ethanol (with ultrasonication, warming, heating to 60°C), and is insoluble in water. [1] This solubility profile is characteristic of the free base form and differs from more polar nucleoside analogs like N6-methyladenosine, which typically show higher aqueous solubility. [2]

Solubility Formulation Laboratory Practice

N6-Methyladenine: Recommended Applications


Epigenetic DNA Methylation Studies

Utilize N6-Methyladenine as a defined epigenetic mark in synthetic DNA oligonucleotides to investigate its effects on DNA replication fidelity (as demonstrated by its inhibition of human DNA polymerase ι [1]), restriction enzyme protection patterns [2], and thermal stability of DNA duplexes (contrasting with 5-methylcytosine) [3]. These applications are supported by direct comparative kinetic and biophysical data.

Insulin Secretion & PDE Inhibition

Employ N6-Methyladenine as a selective modulator of insulin secretion, based on its 3-4 fold potentiation of glucose-induced insulin release in rat islets via pan-phosphodiesterase inhibition. [1] This application distinguishes N6-Methyladenine from 1-MA and 7-MA, which are inactive in this assay, providing a specific tool for cAMP/PKA pathway interrogation.

Antiviral Methyltransferase Inhibitor Development

Incorporate N6-Methyladenine as a core scaffold in the design of adenosine mimetic inhibitors of coronavirus nsp14 N7-methyltransferase, leveraging its ability to confer subnanomolar potency and selectivity over human methyltransferases. [1] This application is supported by structure-activity relationship data from a series of 26 novel adenosine mimetics.

DNA Modification Detection Control

Use N6-Methyladenine-containing DNA standards to calibrate and validate high-resolution melting (HRM) assays, as its distinct thermal destabilization profile enables clear discrimination from 5-methylcytosine. [1] This provides a reliable positive control for epigenetic modification detection workflows.

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